N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a fluorine atom, and a nitro group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide typically involves the reaction of 3-chlorobenzylamine with 4-fluoro-3-nitrobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-[(3-chlorophenyl)methyl]-4-fluoro-3-aminobenzamide.
Substitution: Formation of N-[(3-chlorophenyl)methyl]-4-substituted-3-nitrobenzamide.
Oxidation: Formation of N-[(3-chlorophenyl)methyl]-4-fluoro-3-carboxybenzamide.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide
- N-(3-chlorophenyl)-4-fluoro-3-aminobenzamide
- N-(3-chlorophenyl)-4-fluoro-3-carboxybenzamide
Uniqueness
N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, fluorine atom, and chlorophenyl moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H10ClFN2O3 |
---|---|
Molecular Weight |
308.69 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-fluoro-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClFN2O3/c15-11-3-1-2-9(6-11)8-17-14(19)10-4-5-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
InChI Key |
LLYOATQBRRSTSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.